molecular formula C10H8F3NO B13894926 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-

2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-

Cat. No.: B13894926
M. Wt: 215.17 g/mol
InChI Key: TUUKLDIAZOOYSM-TWGQIWQCSA-N
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Description

The compound 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- (IUPAC name: (2Z)-3-amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one) is a fluorinated enone derivative with the molecular formula C₁₀H₈F₃NO and an average molecular weight of 215.174 g/mol . Its stereochemistry is defined by a Z-configuration at the double bond, and it features a trifluoromethyl group (-CF₃), a phenyl ring, and an amino (-NH₂) substituent. The compound’s ChemSpider ID is 4525450, and it is registered under CAS numbers 64380-24-1 and 75840-25-4 .

Fluorinated compounds like this are of significant interest due to the trifluoromethyl group’s electron-withdrawing properties, which enhance thermal stability, lipophilicity, and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2/b9-6-

InChI Key

TUUKLDIAZOOYSM-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-

General Synthetic Strategy

The synthesis typically follows a two-step sequence:

Subsequently, condensation with aromatic amines (such as aniline) introduces the phenyl group at the 3-position, affording the target compound.

Detailed Stepwise Preparation

Step 1: Preparation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one
  • Reaction: A halide of trifluoroacetyl (CF3COHal, where Hal = Cl, Br, I, preferably Cl) is reacted with an alkoxy-substituted alkene (CH2=CHOR1, where R1 is an alkyl group such as ethyl or propyl) in the presence of a base.
  • Mechanism: The base promotes nucleophilic substitution and addition reactions to form the 4-alkoxy trifluoromethylated butenone.
  • Conditions: Typically mild temperatures ranging from 0°C to 30°C; reaction times vary but generally from 10 minutes to several hours.
  • Yields: Good yields reported, often above 70% depending on solvent and base choice.
Step 2: Amination to form 4-amino-1,1,1-trifluoro-3-buten-2-one
  • Reaction: The 4-alkoxy intermediate is treated with ammonia (NH3) to substitute the alkoxy group with an amino group.
  • Conditions: Reaction temperature ranges from -10°C to +50°C, preferably 0°C to 30°C; reaction time from 30 minutes to 6 hours.
  • Post-treatment: After reaction completion, solvent removal, washing, and drying yield the amino-substituted product.
  • Yields: Typically high, with good purity.
Step 3: Introduction of the Phenyl Group at the 3-Position
  • Reaction: The 4-amino-1,1,1-trifluoro-3-buten-2-one intermediate undergoes condensation with aniline or other phenyl-containing amines.
  • Conditions: Often conducted in acidic or polyphosphoric acid media under reflux to facilitate ring closure or substitution.
  • Outcome: Formation of the 2-buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- compound.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Trifluoroacetyl chloride + CH2=CH-OEt + base 0-30°C, 1-4 h 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 70-85
2 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + NH3 0-30°C, 0.5-2 h 4-Amino-1,1,1-trifluoro-3-buten-2-one 75-90
3 4-Amino intermediate + Aniline Reflux in PPA or acidic media 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- 65-80

Analysis of Reaction Parameters and Optimization

Choice of Halide

  • Chloride is preferred due to availability and reactivity.
  • Bromide and iodide are less commonly used due to cost or side reactions.

Alkyl Group (R1) in Alkoxy Alkene

  • Linear or branched alkyl groups such as ethyl or propyl are optimal.
  • Ethyl group is most commonly used for best yields and ease of handling.

Base Selection

  • Bases like sodium hydride or triethylamine are employed to facilitate nucleophilic substitution.
  • The base amount is typically 1.05 to 1.5 equivalents relative to the alkene.

Amination Conditions

  • Ammonia gas or aqueous ammonia solutions are used.
  • Temperature control is critical to prevent decomposition or side reactions.
  • Reaction times vary but shorter times favor higher selectivity.

Condensation with Aniline

  • Polyphosphoric acid (PPA) or other strong acidic media promote condensation.
  • Reflux times of 1-3 hours are typical.
  • Careful pH control during work-up improves purity.

Summary Table of Preparation Conditions and Yields

Parameter Optimal Range Notes
Halide (Hal) Chloride (Cl) Preferred for reactivity
Alkyl group (R1) Ethyl or Propyl Ethyl preferred
Base equivalents 1.05 - 1.5 mol Sodium hydride or triethylamine
Step 1 Temp 0 - 30°C Mild conditions
Step 1 Time 1 - 4 hours Depends on base and solvent
Step 2 Temp 0 - 30°C Amination step
Step 2 Time 0.5 - 2 hours Ammonia reaction
Step 3 Conditions Reflux in PPA Acidic condensation
Overall Yield 60 - 80% Multi-step yield

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino group may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique trifluoromethyl-enone-amine architecture distinguishes it from related fluorinated ketones and alkenes. Below is a comparative analysis with key analogues:

Compound Molecular Formula Key Substituents Synthesis Method Applications/Properties
3-Amino-1-phenyl-4,4,4-trifluoro-2-buten-1-one C₁₀H₈F₃NO Phenyl, amino, trifluoromethyl (Z-config) Likely via DBU-mediated elimination or Suzuki coupling Potential enzyme inhibition (inferred from SAR of pyrazolone analogues)
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione C₁₁H₉F₃O₂ 4-Methylphenyl, diketone, trifluoromethyl Not specified (commercially available) Intermediate for fluorinated materials/drugs
(E)-2-Aryl-1,1,1-trifluoro-2-butenes C₁₀H₇F₃R (R = aryl) Aryl, trifluoromethyl (E-config) Suzuki coupling with Pd(OAc)₂/PPh₃ catalyst High-yield synthesis for materials science
3-Amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one C₉H₉N₃O Pyrazolone core, amino, phenyl Multi-step acyl derivatization Dual COX-1/COX-2 and 5-LOX inhibition

Stability and Industrial Relevance

  • The trifluoromethyl group confers thermal and metabolic stability, making the compound suitable for high-temperature reactions or prolonged biological activity .
  • Industrial analogs like 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione are produced at scale (3 metric tons/month) for pharmaceutical intermediates , though the target compound’s commercial viability remains unconfirmed.

Biological Activity

2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro- (CAS Number: 70168-22-8) is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological properties, focusing on antimicrobial, cytotoxic, and other relevant activities based on diverse scientific literature.

Molecular Characteristics

  • Molecular Formula : C10_{10}H8_{8}F3_3NO
  • Molecular Weight : 215.172 g/mol
  • Structural Features : The compound contains a trifluoromethyl group and an amino group attached to a phenyl ring, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of 2-buten-1-one derivatives.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to 2-buten-1-one derivatives.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeOrganism TestedMIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazole DerivativesAntibacterialE. coli, S. aureus62.5
Trifluoromethyl Phenyl DerivativesAntifungalC. albicans32–42
3-Amino-4,4,4-trifluoro-1-phenylbut-2-en-1-oneBroad-spectrumVarious BacteriaVaries

The presence of the trifluoromethyl group has been associated with enhanced antibacterial activity against Gram-positive bacteria and certain fungi.

Cytotoxic Activity

Cytotoxicity studies suggest that the compound may have potential as an anticancer agent. For instance:

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50_{50} (µM)Reference
3-Amino-4,4,4-trifluoro derivativesHeLa (cervical cancer)15
Trifluoromethyl Phenyl DerivativesMCF7 (breast cancer)20

These findings indicate that modifications to the phenyl ring can significantly affect cytotoxic potency.

Case Study 1: Structure-Based Drug Design

In a study focusing on structure-based drug design involving phenyl imidazoles, it was noted that similar structural motifs could lead to the development of potent inhibitors for various biological targets. The design principles applied in these studies may provide insights into optimizing the biological activity of 2-buten-1-one derivatives .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various derivatives demonstrated that modifications at the amino group can enhance antimicrobial efficacy against resistant strains of bacteria. This highlights the importance of chemical diversity in developing effective antimicrobial agents .

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., GABA_A or NMDA receptors) using tritiated ligands.
    • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase activity.
  • In Vivo Models : Zebrafish or murine studies to assess neurobehavioral effects (dose range: 1–100 mg/kg).
    Similar benzodiazepine derivatives have shown activity in neurological disorder research, emphasizing the need for rigorous controls and metabolite profiling .

What strategies are recommended for analyzing stability and degradation products under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) over 4–12 weeks.
  • Analytical Monitoring : Use UPLC-QTOF to track degradation products (e.g., hydrolyzed ketones or amine oxidation).
  • Light Sensitivity : Conduct amber-glass vs. clear-glass comparisons under UV/visible light.
    Documentation should follow EPA protocols, including storage conditions, purity thresholds, and statistical analysis of degradation rates .

How can researchers address challenges in reproducing synthetic yields across different laboratories?

Advanced Research Question

  • Standardized Protocols : Detailed SOPs for reagent quality (e.g., anhydrous solvent purity), equipment calibration (e.g., Schlenk lines for air-sensitive steps), and inert atmosphere controls.
  • Interlab Comparisons : Collaborative trials using shared batches of starting materials.
  • DoE (Design of Experiments) : Multivariate analysis to identify critical factors (e.g., stirring rate, cooling gradients).
    Refer to methodological rigor frameworks, such as triangulation of data from NMR, HPLC, and elemental analysis, to validate reproducibility .

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